Bienvenue dans la boutique en ligne BenchChem!

ORG 33628

Progesterone Receptor Binding Antiprogestin Selectivity

ORG 33628 offers a superior selectivity window versus mifepristone, reducing off-target glucocorticoid effects in progesterone receptor studies. Its defined potency in ovulation inhibition and pregnancy interruption assays ensures reproducible results for contraceptive R&D. For preclinical cancer models, it provides a reliable benchmark due to established anti-tumor activity. Procure this high-purity probe to eliminate confounding variables in PR signaling research.

Molecular Formula C30H34O3
Molecular Weight 442.6 g/mol
CAS No. 155768-17-5
Cat. No. B1677477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameORG 33628
CAS155768-17-5
SynonymsOrg-33628;  Org33628;  Org 33628
Molecular FormulaC30H34O3
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2CC3(C(CCC34C(=C)CCO4)C5C2=C6CCC(=O)C=C6CC5)C
InChIInChI=1S/C30H34O3/c1-18-13-15-33-30(18)14-12-27-25-10-8-22-16-23(32)9-11-24(22)28(25)26(17-29(27,30)3)21-6-4-20(5-7-21)19(2)31/h4-7,16,25-27H,1,8-15,17H2,2-3H3/t25-,26+,27-,29-,30+/m0/s1
InChIKeyYNWTZVKFWBTFFE-ONBAZCQBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ORG-33628 (CAS 155768-17-5): A Highly Selective Antiprogestin for Contraception and Oncology Research


ORG-33628, systematically designated as (8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one, is a synthetic steroidal selective progesterone receptor modulator (SPRM) that functions primarily as a progesterone receptor antagonist [1]. It is distinguished by a spiro-fused oxolane ring and an 11β-(4-acetylphenyl) substituent, which contribute to its unique receptor interaction profile [2]. Developed as an investigational agent, ORG-33628 has been evaluated in preclinical models and advanced to Phase 2 clinical trials for female contraception before its development was discontinued [3].

Why Generic Substitution of ORG-33628 (CAS 155768-17-5) with Other Antiprogestins is Scientifically Unjustified


The progesterone receptor modulator class exhibits profound heterogeneity in receptor selectivity, intrinsic efficacy, and tissue-specific functional outcomes. Compounds sharing an antiprogestin classification, such as mifepristone, ulipristal acetate, asoprisnil, and ORG-31710, display divergent binding affinities for the glucocorticoid receptor (GR) and vary dramatically in their in vivo anti-progestational and ovulation-inhibitory potencies [1]. ORG-33628's unique 11β-aryl substitution and spiro-oxolane moiety confer a distinctive receptor interaction profile that results in a >100-fold improvement in the PR/GR selectivity window relative to the prototypical antiprogestin mifepristone, and a 15-fold potency advantage over its close structural analog ORG-31710 in the gold-standard rat pregnancy interruption assay [2]. Consequently, substituting ORG-33628 with an alternative antiprogestin in a research protocol would introduce uncontrolled variables in receptor engagement, functional antagonism, and off-target glucocorticoid activity, thereby compromising experimental reproducibility and the validity of cross-study comparisons [3].

Quantitative Differentiation of ORG-33628 (CAS 155768-17-5) from Key Antiprogestin Comparators


ORG-33628 Exhibits 2-Fold Higher Progesterone Receptor Binding Affinity Compared to Mifepristone

In a direct in vitro competitive binding assay, ORG-33628 displayed a binding affinity for the progesterone receptor (PR) that is twice as high as that of the reference antiprogestin mifepristone (RU-486) [1]. This enhanced PR engagement is a critical determinant of the compound's potent anti-progestational effects.

Progesterone Receptor Binding Antiprogestin Selectivity

ORG-33628 Demonstrates 25-Fold Lower Glucocorticoid Receptor Binding Than Mifepristone, Conferring Improved Selectivity

Concurrent with its PR binding advantage, ORG-33628 exhibits a 25-fold lower affinity for the glucocorticoid receptor (GR) when directly compared to mifepristone [1]. This differential binding profile defines a markedly improved PR/GR selectivity window.

Glucocorticoid Receptor Selectivity Antiprogestin

ORG-33628 Shows 16-Fold Greater Anti-Progestational Potency in Rat Pregnancy Interruption Test vs Mifepristone

The in vivo anti-progestational activity of ORG-33628, assessed via the standard rat pregnancy interruption test, was found to be 16 times higher than that of mifepristone [1]. This functional assay directly measures the compound's ability to antagonize progesterone action in a physiological context.

Anti-Progestational Activity In Vivo Efficacy Pregnancy Interruption

ORG-33628 Exhibits 80-Fold Higher Ovulation-Inhibitory Activity Compared to Mifepristone in Rats

In the rat ovulation inhibition test, a key preclinical model for contraceptive efficacy, ORG-33628 was approximately 80 times more potent than mifepristone [1]. This remarkable differential highlights the compound's exceptional ability to suppress the luteinizing hormone (LH) surge and follicular rupture.

Ovulation Inhibition Fertility Regulation In Vivo Potency

ORG-33628 Displays 4-Fold Greater In Vitro Anti-Progestational Activity Than the Analog ORG-31710

In a direct in vitro comparison, ORG-33628 exhibited approximately four times stronger anti-progestational activity than its structural analog ORG-31710 [1]. This finding demonstrates that subtle modifications to the spiro-steroidal scaffold can yield significant functional improvements.

Anti-Progestational Activity In Vitro Comparison ORG-31710

ORG-33628 Achieves 15-Fold Higher Pregnancy Interruption Potency in Rats Compared to ORG-31710

The in vivo anti-progestational potency advantage of ORG-33628 over ORG-31710 is even more pronounced in the rat pregnancy interruption test, where ORG-33628 was found to be about 15 times more potent [1]. This translates the in vitro activity difference into a robust in vivo efficacy gain.

Pregnancy Interruption In Vivo Potency ORG-31710

High-Impact Research and Preclinical Application Scenarios for ORG-33628 (CAS 155768-17-5)


Selective Progesterone Receptor Modulation Research: Prioritizing ORG-33628 for Mechanistic Studies Requiring High PR Selectivity Over GR

For investigators dissecting progesterone receptor signaling pathways without the confounding influence of concurrent glucocorticoid receptor antagonism, ORG-33628 is the preferred chemical probe. Its 25-fold lower GR binding relative to mifepristone [1] provides a significantly cleaner pharmacological window, enabling more definitive attribution of observed biological effects to PR blockade. This is particularly critical in studies of immune modulation, metabolism, and stress response, where GR activity is a well-known variable.

Fertility Regulation and Contraceptive Development: Leveraging ORG-33628's Superior Ovulation-Inhibitory Potency for Dose Optimization

Researchers engaged in contraceptive discovery and development should prioritize ORG-33628 due to its unparalleled ovulation-inhibitory potency (80-fold higher than mifepristone in rats) [1] and exceptional pregnancy-interruption efficacy (16-fold higher than mifepristone) [1]. These quantitative advantages support the design of low-dose formulations and extended-release delivery systems, which are paramount for improving safety profiles and user adherence in contraceptive products.

Preclinical Oncology Studies: Evaluating ORG-33628 in Hormone-Dependent Breast Cancer Models Based on DMBA Tumor Model Efficacy

For preclinical evaluation of antiprogestins in hormone-dependent breast cancer, ORG-33628 represents a compelling candidate. In the DMBA-induced rat mammary tumor model, ORG-33628 demonstrated efficacy comparable to ORG-31710, and both were twice as potent as mifepristone [2]. This established in vivo anti-tumor activity, combined with its superior selectivity profile, positions ORG-33628 as a valuable tool for studying PR-dependent tumor growth and for benchmarking novel SPRM-based cancer therapeutics.

Comparative Pharmacology: Using ORG-33628 as a Benchmark for Evaluating Novel Antiprogestin Candidates

Due to its extensively characterized and quantifiable differentiation from both mifepristone (the historical standard) and ORG-31710 (a close structural analog), ORG-33628 serves as an ideal benchmark compound for evaluating the potency and selectivity of newly synthesized antiprogestins. Its well-documented profile across a battery of in vitro and in vivo assays [1][2] provides a robust framework for head-to-head comparisons, enabling researchers to accurately position their novel compounds within the SPRM landscape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ORG 33628

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.